H-Lys(Fmoc)-OtBu.HCl

Description

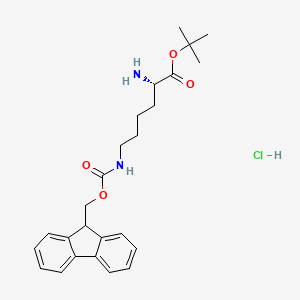

H-Lys(Fmoc)-OtBu·HCl is a protected lysine derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure features:

- Fmoc (9-fluorenylmethyloxycarbonyl) protection on the α-amino group, which is cleaved under basic conditions (e.g., piperidine) .

- tert-butyl (OtBu) ester protection on the carboxylic acid group, removed via acidic hydrolysis (e.g., trifluoroacetic acid) .

- A free ε-amino group on the lysine side chain (unprotected in this derivative), enabling selective modification or conjugation .

- HCl salt form enhances stability and solubility in polar solvents like DMF or NMP during SPPS .

This compound is critical for synthesizing peptides with lysine residues, particularly in Fmoc-based strategies where orthogonal protection is essential. Its compatibility with automated synthesizers and resistance to side reactions (e.g., diketopiperazine formation) make it a staple in peptide chemistry .

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(26)14-8-9-15-27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVRYXVAUBMJLL-FTBISJDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of H-Lys(Fmoc)-OtBu.HCl typically involves several steps. One common method starts with the protection of the amino group using the Fmoc group. The process involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-protected amino acid is then coupled with tert-butyl 6-aminohexanoate under appropriate conditions to yield the desired compound .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated peptide synthesizers and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

H-Lys(Fmoc)-OtBu.HCl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using reagents like piperidine.

Substitution: The compound can undergo substitution reactions where the Fmoc group is replaced by other functional groups.

Common reagents used in these reactions include piperidine for deprotection, and various oxidizing and reducing agents depending on the desired transformation . Major products formed from these reactions include deprotected amino acids and their derivatives .

Scientific Research Applications

Applications in Solid-Phase Peptide Synthesis

H-Lys(Fmoc)-OtBu.HCl is extensively used in SPPS due to its stability and ease of cleavage under mild conditions. Its applications include:

- Peptide Chain Elongation : The compound serves as a building block for synthesizing peptides, allowing for the sequential addition of amino acids. The Fmoc group can be removed easily using base conditions, facilitating the elongation process .

- Protection of Functional Groups : The tert-butyl group protects the ε-amino group of lysine, preventing unwanted reactions during synthesis. This strategic protection is crucial for synthesizing complex peptides without side reactions .

Case Study: Synthesis of Peptide Analogues

A study demonstrated the use of this compound in synthesizing peptide analogues with varying functionalities. The researchers utilized this compound to prepare several Fmoc-amino acids, including derivatives for aspartic acid and glutamic acid, showcasing its versatility in peptide synthesis .

Comparative Data on Protective Strategies

The following table summarizes different protective strategies involving this compound compared to other common protecting groups:

| Protecting Group | Stability | Cleavage Conditions | Application |

|---|---|---|---|

| Fmoc | High | Basic (piperidine) | SPPS |

| Boc | Moderate | Acidic (TFA) | SPPS |

| ClTrt | High | Low TFA concentrations | SPPS |

| OtBu | High | Mild acidic | SPPS |

Advanced Applications

Beyond peptide synthesis, this compound has potential applications in:

- Drug Development : Its derivatives can serve as precursors for biologically active compounds, particularly in designing peptide-based drugs.

- Bioconjugation : The functionalized lysine can be incorporated into larger biomolecules for targeted drug delivery systems.

Mechanism of Action

The mechanism of action of H-Lys(Fmoc)-OtBu.HCl primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Protecting Group Variations

- Fmoc vs. Boc : Fmoc removal (piperidine) is milder than Boc cleavage (TFA), reducing acid-sensitive side-chain damage . However, Boc offers superior stability during prolonged synthesis .

- Fmoc vs. Z : Z deprotection via hydrogenation limits compatibility with sulfur-containing residues (e.g., cysteine), whereas Fmoc is base-labile and orthogonal to acid-labile groups .

Amino Acid Backbone Modifications

- Lysine vs. Dap: Dap’s β-amino group enables alternative branching in peptide design but lacks the ε-amino functionality critical for post-translational modifications (e.g., ubiquitination) .

- Dipeptide Derivatives : Compounds like Fmoc-L-Lys(Boc)-Gly-OH demonstrate sequential protection strategies for multi-step syntheses .

Research Findings and Innovations

- Reduced Toxicity : Fmoc-Lys-based micelles lower serum CK and LDH levels in vivo compared to free doxorubicin, highlighting their safety .

- Efficient Deprotection : Piperidine remains the gold standard for Fmoc removal, but 4-methylpiperidine offers reduced toxicity with comparable efficiency .

- Orthogonal Strategies : Combining Fmoc (α-NH₂) and Boc (side chain) enables multi-functional lysine residues in complex peptides .

Biological Activity

H-Lys(Fmoc)-OtBu.HCl, also known as tert-butyl (2S)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate hydrochloride, is a derivative of the amino acid lysine widely used in peptide synthesis. This compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl ester, which contribute to its stability and utility in various biological applications. The molecular formula of this compound is C25H33ClN2O4, with a molecular weight of approximately 424.54 g/mol .

1. Synthesis and Stability

The synthesis of this compound involves several steps that can vary based on specific protocols used in peptide synthesis. The compound's stability allows it to be utilized effectively in various coupling reactions during peptide formation. The tert-butyl ester can be hydrolyzed under acidic or basic conditions, producing the corresponding carboxylic acid, which can further participate in peptide synthesis .

3. Comparative Analysis with Other Lysine Derivatives

This compound shares structural similarities with other lysine derivatives used in peptide synthesis. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| H-Lys(Boc)-OtBu.HCl | Contains a Boc protecting group instead of Fmoc | More stable under certain conditions than Fmoc |

| H-Lys(Ac)-OtBu.HCl | Acetyl group instead of Fmoc | Generally easier to remove than Fmoc |

| H-Lys(Alloc)-OtBu.HCl | Allyloxycarbonyl protecting group | Allows for selective deprotection via palladium |

This compound is particularly notable for its combination of protective groups that facilitate efficient peptide synthesis while maintaining stability during storage and handling .

4. Research Findings and Case Studies

Recent studies have explored the application of this compound in various contexts:

- Peptide Synthesis : In one study, Fmoc-protected amino acids, including lysine derivatives, were successfully coupled to form dipeptides using optimized reaction conditions involving diisopropylethylamine (DIEA) and DIC as coupling reagents. The results showed high yields for various dipeptides synthesized using this method .

- Post-Translational Modifications : Research has indicated that the stability and reactivity of lysine residues within peptides are crucial for understanding post-translational modifications that occur during biological processes. This understanding aids in elucidating the functional roles of lysine in proteins .

5. Conclusion

This compound serves as a vital building block in peptide synthesis due to its stability and reactivity. While specific biological activities are not extensively documented, its role as a lysine derivative implicates it in essential biological functions such as protein synthesis and metabolic pathways. Ongoing research into its applications continues to reveal its significance within biochemical contexts.

Q & A

What safety protocols are critical when handling H-Lys(Fmoc)-OtBu.HCl in laboratory settings?

Methodological Answer:

- Flammability Control : Avoid ignition sources (sparks, open flames) due to its classification as a highly flammable liquid (NFPA Fire Hazard Rating = 3) . Use explosion-proof equipment and ground containers to prevent static discharge.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling to mitigate severe eye irritation risks (H319) .

- Storage : Store in sealed containers under inert atmosphere at 2–8°C to prevent degradation. Ensure ventilation to avoid vapor accumulation .

- Spill Management : Use absorbent materials (e.g., sand) and avoid water jets. Decontaminate surfaces with ethanol followed by water .

How is this compound incorporated into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Resin Loading : Anchor the first amino acid (e.g., Fmoc-protected) to Wang resin via esterification.

Fmoc Deprotection : Treat with 20–25% piperidine in DMF (2 × 5 min) to remove the Fmoc group, forming a free amine .

Coupling : Activate this compound (1.2–2.0 equiv) with HOBt/DIC or HATU/DIPEA in DMF for 1–2 hours at room temperature. Monitor completion via Kaiser test .

Cycle Repetition : Repeat deprotection and coupling until the desired sequence is achieved. Use tert-butyl protection to minimize side reactions during acidic cleavage .

What strategies optimize coupling efficiency with this compound in SPPS?

Methodological Answer:

- Reagent Ratios : Use 1.5–2.0 equivalents of amino acid and coupling agents (e.g., HATU) to drive reactions to completion .

- Solvent Choice : DMF or NMP enhances solubility. Pre-activate the amino acid for 1–2 minutes before adding to the resin .

- Temperature Control : Perform couplings at 25–40°C; microwave-assisted SPPS (50°C) can reduce reaction time while maintaining enantiomeric purity .

- Monitoring : Use HPLC or MALDI-TOF MS to detect unreacted amine termini and adjust coupling conditions .

Which analytical methods confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity (>98%) .

- NMR Spectroscopy : Confirm Fmoc and tert-butyl groups via ¹H NMR (δ 7.2–7.8 ppm for Fmoc aromatic protons; δ 1.4 ppm for OtBu) in deuterated DMSO or CDCl₃ .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺: ~418.91 Da) .

- FT-IR : Detect characteristic carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹; ester C=O at ~1730 cm⁻¹) .

How can racemization be minimized during Fmoc deprotection of this compound?

Methodological Answer:

- Deprotection Time : Limit piperidine exposure to ≤10 minutes to reduce base-induced racemization .

- Temperature : Perform deprotection at 0–4°C for temperature-sensitive sequences.

- Additives : Incorporate 1% HOBt or Oxyma Pure in the deprotection solution to stabilize the amino terminus .

- Monitoring : Use chiral HPLC to detect D-isomer formation and adjust protocols accordingly .

What are the stability profiles of this compound under varying storage and reaction conditions?

Methodological Answer:

- Long-Term Storage : Stable for ≥2 years at -20°C under argon. Avoid moisture to prevent tert-butyl ester hydrolysis .

- Solvent Stability : Soluble in DMF, DMSO, and NMP; avoid aqueous buffers (pH >8) to prevent premature Fmoc cleavage .

- Thermal Stability : Decomposes above 60°C; avoid prolonged heating during solvent evaporation .

How can researchers troubleshoot diketopiperazine (DKP) formation during SPPS with this reagent?

Methodological Answer:

- Coupling Efficiency : Ensure complete deprotection and coupling to avoid free amine accumulation, which promotes DKP cyclization .

- Resin Swelling : Pre-swell resins (e.g., Rink amide) in DCM/DMF (1:1) for 30 minutes to improve reagent accessibility.

- Sequence Design : Avoid proline or glycine at positions i+2, which favor DKP formation. Use pseudoproline dipeptides for challenging sequences .

What co-solvent strategies improve solubility of this compound in non-polar reaction media?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO (10–50 mg/mL) with sonication (10–15 min) .

- Co-solvent Blends : For hydrophobic resins, use DCM/DMF (3:1) to enhance diffusion without precipitating the reagent .

- In Vivo Formulations : For biological assays, dissolve in DMSO and dilute with PBS containing 5% Tween 80 (final DMSO ≤5%) .

Why is the hydrochloride (HCl) salt form critical for this compound in peptide synthesis?

Methodological Answer:

- Solubility Enhancement : The HCl salt increases polarity, enabling dissolution in polar solvents (e.g., DMF) critical for SPPS .

- Stabilization : Prevents amine protonation during storage, reducing nucleophilic side reactions .

- pH Control : Maintains mildly acidic conditions during coupling, minimizing base-sensitive side reactions .

How does this compound compare to other lysine derivatives (e.g., Fmoc-Lys(Boc)-OH) in peptide design?

Methodological Answer:

- Protection Strategy : Unlike Boc (acid-labile), the tert-butyl ester (OtBu) requires stronger acids (e.g., TFA) for cleavage, enabling orthogonal protection in multi-step syntheses .

- Solubility : HCl salt improves aqueous compatibility vs. Boc derivatives, which often require DCM .

- Applications : Preferred for synthesizing acid-stable peptides, whereas Boc derivatives suit neutral pH applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.